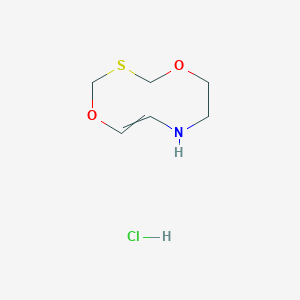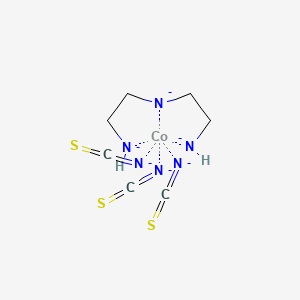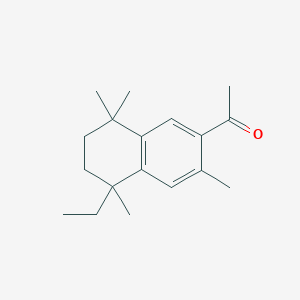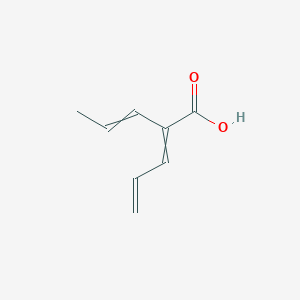
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride is a heterocyclic compound that contains sulfur, oxygen, and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dithiol with an epoxide in the presence of a base to form the dioxathiazecine ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms within the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features.
7,8-dihydro-6H-pyrazolo[5’,1’3,4][1,2,4]-triazino[6,5-d][1,2]diazepin-6-one: A compound with a different ring structure but similar reactivity.
Uniqueness
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride is unique due to its specific combination of sulfur, oxygen, and nitrogen atoms within the ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
91785-58-9 |
|---|---|
Formule moléculaire |
C6H12ClNO2S |
Poids moléculaire |
197.68 g/mol |
Nom IUPAC |
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-3-8-5-10-6-9-4-2-7-1;/h1,3,7H,2,4-6H2;1H |
Clé InChI |
VABJQOPXMKPLEC-UHFFFAOYSA-N |
SMILES canonique |
C1COCSCOC=CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)


![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
